N-methyl-N-[5-(2-pyridinyl)-1,3,4-thiadiazol-2-yl]-3-oxolanecarboxamide
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Overview
Description
N-methyl-N-[5-(2-pyridinyl)-1,3,4-thiadiazol-2-yl]-3-oxolanecarboxamide is a member of pyridines.
Scientific Research Applications
Synthesis and Characterization
- The compound has been utilized in the synthesis and characterization of mono- and bicyclic heterocyclic derivatives containing 1,2,4-triazole, 1,3,4-thia-, and -oxadiazole rings. These compounds are significant due to their potential applications in various fields, including medicinal chemistry (El‐Sayed, Hegab, Tolan, & Abdel-Rahman, 2008).
Biological Properties
- In a study exploring the biological properties of rosin derivatives, certain compounds with 1,3,4-thiadiazole, pyridine, and amide moieties were designed and synthesized. These compounds showed significant interactions with DNA and proteins like bovine serum albumin (BSA), suggesting potential applications in the treatment of diseases (Li, Fei, Wang, Kong, & Long, 2020).
Antimicrobial and Anticancer Activity
- Various derivatives of 1,3,4-thiadiazole have been synthesized and studied for their antimicrobial and anticancer properties. These derivatives are of particular interest in medicinal chemistry due to their diverse applications as antibacterial, anticancer, antifungal, anti-inflammatory, and antidepressant agents (Ameen & Qasir, 2017).
Chemical Structure and Stability
- Studies have been conducted to understand the chemical structure and stability of compounds containing 1,3,4-thiadiazole. These compounds exhibit interesting properties due to their stable molecular structure, as indicated by negative values of HOMO and LUMO energies (Dani et al., 2013).
Properties
Molecular Formula |
C13H14N4O2S |
---|---|
Molecular Weight |
290.34 g/mol |
IUPAC Name |
N-methyl-N-(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)oxolane-3-carboxamide |
InChI |
InChI=1S/C13H14N4O2S/c1-17(12(18)9-5-7-19-8-9)13-16-15-11(20-13)10-4-2-3-6-14-10/h2-4,6,9H,5,7-8H2,1H3 |
InChI Key |
NQUVOUKOXGTLEL-UHFFFAOYSA-N |
SMILES |
CN(C1=NN=C(S1)C2=CC=CC=N2)C(=O)C3CCOC3 |
Canonical SMILES |
CN(C1=NN=C(S1)C2=CC=CC=N2)C(=O)C3CCOC3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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